1,1'-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene
Description
Properties
CAS No. |
143458-02-0 |
|---|---|
Molecular Formula |
C22H17NO2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-nitro-1,4-bis(2-phenylethenyl)benzene |
InChI |
InChI=1S/C22H17NO2/c24-23(25)22-17-20(12-11-18-7-3-1-4-8-18)14-16-21(22)15-13-19-9-5-2-6-10-19/h1-17H |
InChI Key |
ZQLXJYOXCQUGCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=C(C=C2)C=CC3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene typically involves the reaction of 2-nitro-1,4-phenylenediamine with benzaldehyde derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires careful control of temperature and reaction time to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1’-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are used under controlled conditions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Applications in Materials Science
1. Organic Photovoltaics (OPVs)
One of the primary applications of 1,1'-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene is in the development of organic photovoltaic devices. Research indicates that compounds with similar structures can enhance charge transport properties and improve the efficiency of solar cells. The incorporation of such materials into polymer blends has shown promising results in increasing the power conversion efficiency by optimizing the donor-acceptor interactions within the active layer .
2. Conductive Polymers
The compound can also serve as a building block for synthesizing conductive polymers. Its conjugated system allows for effective π-π stacking interactions, which are crucial for electrical conductivity. Studies have demonstrated that modifying side chains on similar conjugated polymers can lead to significant improvements in their stability and conductivity .
Applications in Organic Electronics
3. Organic Light Emitting Diodes (OLEDs)
In OLED technology, 1,1'-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene may be utilized as an emissive layer or as part of the charge transport layer. The compound's electronic characteristics can facilitate efficient light emission and enhance device performance. Research has indicated that incorporating such nitro-substituted compounds can lead to improved color purity and brightness in OLED devices .
4. Sensors
The compound's sensitivity to environmental changes makes it a candidate for sensor applications. Its ability to undergo reversible reactions with various analytes could be exploited for developing chemical sensors that detect specific molecules based on changes in fluorescence or conductivity.
Biological Applications
5. Antimicrobial Activity
Preliminary studies suggest that nitro-substituted aromatic compounds exhibit antimicrobial properties. Investigations into the biological activity of similar compounds have shown potential efficacy against various bacterial strains. This opens avenues for exploring 1,1'-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene as a potential antimicrobial agent .
6. Drug Delivery Systems
The compound's structural features may also contribute to its use in drug delivery systems. Its ability to form stable complexes with drugs could enhance solubility and bioavailability, making it an interesting candidate for further research in pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1,1’-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene involves its interaction with molecular targets through its nitro and ethene groups. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or disruption of cellular processes. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Variations on the Central Phenylene Ring
Nitro vs. Halogen/Perfluoro Substituents
- 1,1'-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene : The nitro group enhances electron-deficient character, promoting charge-transfer interactions. Applications include optoelectronics and sensing .
- ((2-Bromo-1,4-phenylene)bis(ethane-2,1-diyl))dibenzene (): Bromine substitution introduces steric bulk and reduces conjugation (ethane vs. ethene linkers). This compound was synthesized via benzyl bromide protection, with confirmed bromine presence via GCMS (m/z 368/370) .
- Perfluoro-1,4-phenylene analogues (): Fluorination increases crystallinity in conjugated polymers due to enhanced planarization and non-covalent F···S interactions. Yields (~76%) are comparable to nitro-substituted derivatives .
Alkoxy/Methoxy Substituents
Terminal Group Modifications
Linker Variations (Ethene vs. Ethyne vs. Ethane)
- Ethene (Vinyl) Linkers : Present in the target compound, these enable extended conjugation and rigidity, critical for charge transport in polymers .
- Ethyne (Acetylene) Linkers : E.g., 4,4’-((2,5-dibromo-1,4-phenylene)bis(ethyne-2,1-diyl))bis(tert-butylbenzene) (). Ethyne spacers increase linearity and conjugation length, improving conductivity in semiconductors .
- Ethane Linkers : E.g., ((2-bromo-1,4-phenylene)bis(ethane-2,1-diyl))dibenzene (). Reduced conjugation limits electronic applications but may enhance flexibility .
Electronic and Aggregation Behavior
- Nitro-Terminated Analogues : Electron-withdrawing nitro groups lower HOMO/LUMO levels, facilitating electron transport. For example, compound C1 () exhibits tunable AIE/ACQ effects depending on substituents .
- Hydroxyl-Terminated K114: Phenolic groups enable hydrogen bonding, critical for binding amyloid fibrils. Fluorescence quenching in aqueous environments highlights its utility in bioimaging .
Biological Activity
1,1'-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by nitro-substituted phenylene and ethene linkages, which may influence its reactivity and interactions with biological systems. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 1,1'-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene is . Its structure can be represented as follows:
This compound contains two nitro groups attached to a phenylene core connected through ethene linkages. The presence of the nitro groups is significant as they can participate in redox reactions, potentially leading to various biological effects.
Mechanisms of Biological Activity
The biological activity of 1,1'-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene can be attributed to several mechanisms:
- Redox Reactions : The nitro groups can undergo reduction to form reactive intermediates that may interact with cellular components such as DNA and proteins.
- Interaction with Lipid Membranes : The ethene linkages and phenylene core provide structural rigidity that may facilitate the compound's interaction with lipid membranes, influencing membrane fluidity and permeability.
- Antioxidant Activity : Some studies suggest that nitro-substituted compounds can exhibit antioxidant properties by scavenging free radicals.
Case Studies
Several case studies have highlighted the potential applications of nitro-substituted compounds in medicinal chemistry:
- Cytotoxic Effects : A study demonstrated that 2-nitro-p-phenylenediamine exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the formation of DNA adducts leading to apoptosis .
- Antimicrobial Activity : Research on trinitrophenol derivatives revealed their effectiveness against a range of bacterial strains. The compounds were found to disrupt bacterial cell membranes .
- Anticancer Properties : Nitrobenzimidazole derivatives were shown to inhibit tumor growth in animal models by inducing oxidative stress within cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
